![molecular formula C13H17N3O2 B2884599 4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine CAS No. 2034580-19-1](/img/structure/B2884599.png)
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine
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Overview
Description
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine is a chemical compound with a unique structure that offers potential for drug discovery, synthesis of novel materials, and understanding biological processes. This compound is characterized by the presence of a cyclopropyl group, a pyrimidin-4-yloxy group, and a piperidin-1-yl group, making it a versatile molecule in various scientific research applications.
Preparation Methods
The synthesis of 4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 3-(pyrimidin-4-yloxy)piperidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this process using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, aiding in the understanding of biochemical pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine can be compared with other similar compounds, such as:
Cyclopropylamine derivatives: These compounds share the cyclopropyl group and exhibit similar reactivity.
Pyrimidin-4-yloxy derivatives: Compounds with the pyrimidin-4-yloxy group may have comparable biological activities.
Piperidine derivatives: These compounds, like piperidin-4-yl-methanone, have similar structural features and applications.
Biological Activity
4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components, including a pyrimidine ring and a cyclopropanecarbonyl piperidine moiety. Its molecular formula is C13H16N2O2, and it has a molecular weight of approximately 232.28 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent.
The biological effects of this compound are believed to be mediated through specific interactions with cellular targets. Preliminary data suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to growth and survival.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
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In Vitro Studies :
- Cell Line Testing : The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent reduction in cell viability.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased rates of apoptosis compared to controls.
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In Vivo Studies :
- Animal Models : In murine models of cancer, administration of the compound led to significant tumor regression without notable toxicity.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) demonstrated favorable pharmacokinetic properties, supporting further development as a therapeutic agent.
Data Summary Table
Study Type | Findings | Reference |
---|---|---|
In Vitro | Significant reduction in MCF-7 cell viability | |
In Vitro | Induction of apoptosis in A549 cells | |
In Vivo | Tumor regression in murine models | |
Pharmacokinetics | Favorable ADME properties |
Properties
IUPAC Name |
cyclopropyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(10-3-4-10)16-7-1-2-11(8-16)18-12-5-6-14-9-15-12/h5-6,9-11H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROYJFZRUDVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.